molecular formula C10H16N2O5P-3 B15060882 N-(dicyclopropylmethyl)-4,5-dihydro-1,3-oxazol-2-amine phosphate

N-(dicyclopropylmethyl)-4,5-dihydro-1,3-oxazol-2-amine phosphate

Cat. No.: B15060882
M. Wt: 275.22 g/mol
InChI Key: ZJCOWRFWZOAVFY-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

2-Oxazolamine, N-(dicyclopropylmethyl)-4,5-dihydro-, phosphate (1:1) is a heterocyclic organic compound It belongs to the class of oxazoles, which are characterized by a five-membered ring containing one oxygen and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxazolamine, N-(dicyclopropylmethyl)-4,5-dihydro-, phosphate (1:1) can be achieved through several methods. One common approach involves the reaction of oxazole derivatives with dicyclopropylmethylamine under controlled conditions. The reaction typically requires a dehydrating agent such as phosphorus pentoxide (P2O5) to facilitate the formation of the oxazole ring .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Oxazolamine, N-(dicyclopropylmethyl)-4,5-dihydro-, phosphate (1:1) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled conditions, including specific temperatures and solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives with hydroxyl or carbonyl groups, while reduction can produce more saturated amine derivatives .

Scientific Research Applications

2-Oxazolamine, N-(dicyclopropylmethyl)-4,5-dihydro-, phosphate (1:1) has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Oxazolamine, N-(dicyclopropylmethyl)-4,5-dihydro-, phosphate (1:1) involves its interaction with specific molecular targets. The compound can bind to bacterial enzymes, inhibiting their activity and leading to the disruption of essential cellular processes. This inhibition can result in the death of bacterial cells, making the compound a potential antibiotic .

Properties

Molecular Formula

C10H16N2O5P-3

Molecular Weight

275.22 g/mol

IUPAC Name

N-(dicyclopropylmethyl)-4,5-dihydro-1,3-oxazol-2-amine;phosphate

InChI

InChI=1S/C10H16N2O.H3O4P/c1-2-7(1)9(8-3-4-8)12-10-11-5-6-13-10;1-5(2,3)4/h7-9H,1-6H2,(H,11,12);(H3,1,2,3,4)/p-3

InChI Key

ZJCOWRFWZOAVFY-UHFFFAOYSA-K

Canonical SMILES

C1CC1C(C2CC2)NC3=NCCO3.[O-]P(=O)([O-])[O-]

Origin of Product

United States

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